![molecular formula C11H14ClFN2 B2566342 2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1185547-61-8](/img/structure/B2566342.png)
2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
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Overview
Description
“2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1185547-61-8 . It has a molecular weight of 228.7 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13FN2.ClH/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7;/h2-4,14H,5-6,13H2,1H3;1H . This indicates that the compound contains a fluorine atom and a methyl group attached to an indole ring, which is further attached to an ethanamine group.Scientific Research Applications
Fluorinated Compounds in Medicine and Materials Science
Fluorinated compounds have pivotal roles in various fields, including pharmaceuticals, agrochemicals, and material science, due to their unique chemical properties such as high stability and the ability to modulate molecular interactions.
Pharmacological Applications : Fluorinated compounds are integral in medicinal chemistry, where their inclusion in drug molecules can enhance metabolic stability, bioavailability, and binding affinity to target proteins. The pharmacology of halothane, a fluorinated compound used in anesthesia, underscores the importance of fluorine in modifying drug action profiles (E. D'Arcy et al., 1959).
Materials Science : In materials science, fluorinated polymers, such as polytetrafluoroethylene (PTFE), demonstrate the role of fluorine in creating materials with exceptional chemical resistance, thermal stability, and low friction coefficients. These materials find applications in various industries, from aerospace to textiles (G. Puts et al., 2019).
Indole Derivatives in Chemical Synthesis
Indole derivatives, including those with fluorine substitutions, are of significant interest due to their presence in natural products and pharmaceuticals. They serve as building blocks in the synthesis of complex molecules.
Synthetic Pathways : Research on indole synthesis showcases the diversity of strategies to construct the indole core, a common structure in many bioactive molecules. These synthetic routes provide insights into the design and synthesis of new compounds with potential applications in drug development and other areas (D. Taber & Pavan K. Tirunahari, 2011).
Chemical Properties and Reactions : Studies on the chemistry of indole derivatives, including fluorinated ones, contribute to understanding their reactivity, which is crucial for designing molecules with desired biological activities. For instance, the metallation of π-deficient heterocyclic compounds, including indoles, demonstrates how chemical modifications can influence the reactivity and properties of these molecules (F. Marsais & G. Quéguiner, 1983).
Safety and Hazards
properties
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.ClH/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7;/h2-4,14H,5-6,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDFUUQLIPTXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185547-61-8 |
Source
|
Record name | 2-(7-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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